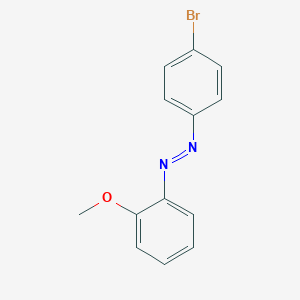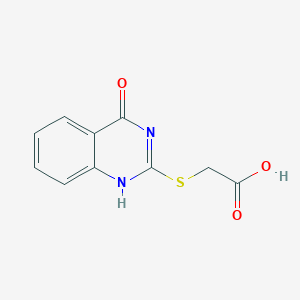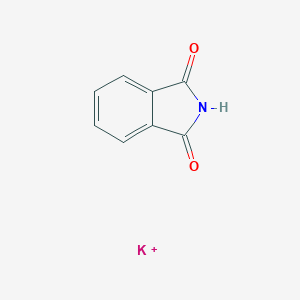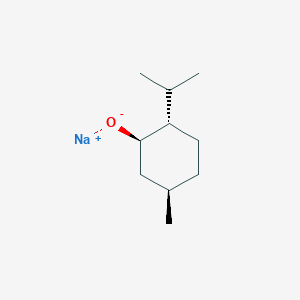![molecular formula C8H10N2O4S2 B092322 S,S-Dimethyl-N-[(4-nitrophenyl)sulfonyl]sulfilimine CAS No. 18922-58-2](/img/structure/B92322.png)
S,S-Dimethyl-N-[(4-nitrophenyl)sulfonyl]sulfilimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
イミダゾール-1-イル酢酸は、科学および産業のさまざまな分野で重要な用途を持つ汎用性の高い化合物です。これは、2つの窒素原子を含む5員環の複素環であるイミダゾールの誘導体です。この化合物は、医薬品を含む他の重要な化学物質の合成における前駆体としての役割で知られています。
2. 製法
合成ルートと反応条件: イミダゾール-1-イル酢酸の合成は、一般的に、 tert-ブチルクロロ酢酸を用いたイミダゾールのN-アルキル化、続いてチタンテトラクロリドの存在下での得られたイミダゾール-1-イル酢酸tert-ブチルエステルの非水性エステル開裂を伴います 。 別の方法は、イミダゾールと tert-ブチルクロロ酢酸の求核置換(S_N2)反応であり、アセトニトリルなどの乾燥した非プロトン性有機溶媒中、水素化ナトリウムを塩基として用います .
工業生産方法: イミダゾール-1-イル酢酸の工業生産方法は、効率的でスケーラブルであるように設計されています。これらの方法は、通常、最終生成物の高い収率と純度を確保するために、堅牢な触媒と最適化された反応条件の使用を伴います。これらの目標を達成するために、連続フロー反応器と高度な精製技術の使用が工業設定では一般的です。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of imidazol-1-yl-acetic acid typically involves the N-alkylation of imidazole using tert-butyl chloroacetate, followed by a non-aqueous ester cleavage of the resulting imidazol-1-yl-acetic acid tert-butyl ester in the presence of titanium tetrachloride . Another method involves the nucleophilic substitution (S_N2) reaction of imidazole with tert-butyl chloroacetate in the presence of sodium hydride as a base in a dry aprotic organic solvent, such as acetonitrile .
Industrial Production Methods: Industrial production methods for imidazol-1-yl-acetic acid are designed to be efficient and scalable. These methods often involve the use of robust catalysts and optimized reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve these goals.
化学反応の分析
反応の種類: イミダゾール-1-イル酢酸は、次のようなさまざまな化学反応を起こします。
酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて行うことができます。
還元: 還元反応は、通常、水素化リチウムアルミニウムなどの還元剤の使用を伴います。
置換: 求核置換反応は一般的であり、イミダゾール環はさまざまな官能基で置換される可能性があります。
一般的な試薬と条件:
酸化: 過酸化水素、過マンガン酸カリウム。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換: ハロアルカン、アシルクロリド。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、イミダゾール-1-イル酢酸の酸化は、イミダゾール-1-イルアセトアルデヒドの形成につながる可能性があり、一方、還元はイミダゾール-1-イルエタノールをもたらす可能性があります。
4. 科学研究における用途
イミダゾール-1-イル酢酸は、科学研究で幅広い用途があります。
科学的研究の応用
Imidazol-1-yl-acetic acid has a wide range of applications in scientific research:
作用機序
イミダゾール-1-イル酢酸の作用機序は、特定の分子標的および経路との相互作用を伴います。たとえば、ゾレドロン酸の合成では、イミダゾール-1-イル酢酸は、活性薬剤を生成するためにさらなる化学的変換を受ける前駆体として機能します。 ゾレドロン酸は、骨疾患の治療において重要な役割を果たす破骨細胞による骨吸収を阻害することによって作用します .
6. 類似の化合物との比較
イミダゾール-1-イル酢酸は、次のような他のイミダゾール誘導体と比較できます。
イミダゾール-4-酢酸: 類似の化学的特性を持つが、生物活性は異なる別の誘導体です。
ヒスチジン: さまざまな生物学的プロセスにおいて重要な役割を果たす、イミダゾール環を含むアミノ酸です。
イミダゾール-1-イル酢酸の独自性は、その汎用性と幅広い用途にあり、研究と産業の両方で貴重な化合物となっています。
類似化合物との比較
Imidazol-1-yl-acetic acid can be compared with other imidazole derivatives, such as:
Imidazole-4-acetic acid: Another derivative with similar chemical properties but different biological activities.
Histidine: An amino acid containing an imidazole ring, which plays a crucial role in various biological processes.
Zoledronic acid: A bisphosphonate drug synthesized using imidazol-1-yl-acetic acid as a precursor.
The uniqueness of imidazol-1-yl-acetic acid lies in its versatility and wide range of applications, making it a valuable compound in both research and industry.
特性
CAS番号 |
18922-58-2 |
|---|---|
分子式 |
C8H10N2O4S2 |
分子量 |
262.3 g/mol |
IUPAC名 |
N-(dimethyl-λ4-sulfanylidene)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C8H10N2O4S2/c1-15(2)9-16(13,14)8-5-3-7(4-6-8)10(11)12/h3-6H,1-2H3 |
InChIキー |
WEESENDMYMPAIX-UHFFFAOYSA-N |
SMILES |
CS(=NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C |
正規SMILES |
CS(=NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C |
同義語 |
S,S-Dimethyl-N-[(4-nitrophenyl)sulfonyl]sulfilimine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,3,5,6-tetrachloro-4-[2-(2,3,5,6-tetrachloro-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B92246.png)











